Calcium Affinity (Kd): Fura Red AM's Intermediate Affinity Avoids Saturation in High-Ca²⁺ Microdomains
Fura Red AM exhibits a Kd of 400 nM in vitro , which is substantially higher than the high-affinity ratiometric probe Fura-2 (Kd = 145 nM) and lower than the low-affinity indicator Fura-8FF (Kd = 20-50 µM) . This intermediate affinity prevents signal saturation in subcellular compartments with elevated calcium, such as near open calcium channels, while maintaining sufficient sensitivity for resting cytosolic levels . In the myoplasm of frog skeletal muscle fibers, the apparent Kd was further elevated to 1.1-1.6 µM due to intracellular protein binding, a 3- to 4-fold increase .
| Evidence Dimension | Calcium dissociation constant (Kd) |
|---|---|
| Target Compound Data | 400 nM (in vitro); 1.1-1.6 µM (in myoplasm) |
| Comparator Or Baseline | Fura-2: 145 nM (in vitro); Fura-8FF: 20-50 µM (in vitro) |
| Quantified Difference | Fura Red AM Kd is 2.76-fold higher than Fura-2; 50- to 125-fold lower than Fura-8FF |
| Conditions | In vitro: 22°C, pH 7.2 buffer; In vivo: frog skeletal muscle fibers |
Why This Matters
This intermediate affinity ensures accurate measurements across a broader dynamic range of intracellular Ca²⁺ concentrations, avoiding the rapid signal saturation that plagues high-affinity probes like Fura-2 in active signaling microdomains.
- [1] Kurebayashi, N., Harkins, A. B., & Baylor, S. M. (1993). Use of fura red as an intracellular calcium indicator in frog skeletal muscle fibers. Biophysical Journal, 64(6), 1934-1960. View Source
